prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate
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Description
“Prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure, N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide, was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using single crystal X-ray diffraction (XRD) analysis . The various intermolecular interactions, including hydrogen bonding and π-ring interactions, stabilize the supramolecular assembly .Scientific Research Applications
Organic Synthesis and Domino Annulation Reactions
The compound exhibits interesting reactivity in organic synthesis. Researchers have developed a novel divergent domino annulation reaction using prop-2-ynylsulfonium salts and sulfonyl-protected β-amino ketones. This reaction leads to the formation of various epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles in moderate to excellent yields . Prop-2-ynylsulfonium salts serve as C2 synthons, enabling the construction of a promising epoxide-fused skeleton from readily accessible starting materials.
Metal Complexation and Analytical Chemistry
The compound has found applications in metal complexation and analytical chemistry. It can be used for the extraction and spectrophotometric determination of metal ions . Its ability to form stable complexes with metal ions makes it valuable for detecting and quantifying trace amounts of metals in various samples.
Optoelectronic Devices and Thin Films
Researchers have explored the compound’s properties for optoelectronic applications. Thin films derived from this compound are essential in advanced electronic and optoelectronic devices, including:
Computational Studies and Docking
In addition to experimental work, computational studies have been conducted. The compound was docked with Ampicillin-CTX-M-15, revealing good binding interactions with targeted amino acids. The best binding score was −5.26 kcal/mol, indicating potential antimicrobial activity . Quantum parameter calculations using the Def2-SVPD basis set and B3LYP hybrid method showed agreement between experimental and theoretical results.
properties
IUPAC Name |
prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c1-4-10-21-15(20)16-13-11(2)17(3)18(14(13)19)12-8-6-5-7-9-12/h4-9H,1,10H2,2-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACZGXAQEPKXKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333662 |
Source
|
Record name | prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801333662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24837858 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
329266-66-2 |
Source
|
Record name | prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801333662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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